4-Bromophenylacetonitrile

概要

説明

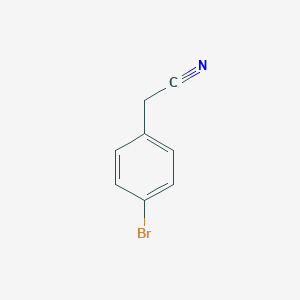

4-Bromophenylacetonitrile (CAS 16532-79-9) is an organobromine compound with the molecular formula C₈H₆BrN and a molecular weight of 196.05 g/mol. It features a bromine substituent on the para position of the benzene ring and a nitrile group on the adjacent carbon (Figure 1). This compound is widely utilized in organic synthesis, particularly in Knoevenagel condensations, Heck reactions, and Buchwald–Hartwig cross-coupling reactions to construct advanced materials such as aggregation-induced emission (AIE) luminogens . Its electron-withdrawing bromine atom enhances electrophilic reactivity, making it a versatile intermediate in pharmaceuticals, organic electronics, and sensor technologies . Safety data classify it as highly toxic (HMIS Health Hazard Rating: 4), requiring stringent handling protocols .

準備方法

Synthetic Routes and Reaction Conditions

4-Bromophenylacetonitrile can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Another method involves the dehydration of 4-bromophenylacetamide using phosphorus pentoxide as a dehydrating agent .

Industrial Production Methods

Industrial production of this compound often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

化学反応の分析

Types of Reactions

4-Bromophenylacetonitrile undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

Reduction: 1,1,3,3-tetramethyldisiloxane and titanium (IV) isopropoxide.

Substitution: Various nucleophiles like amines, thiols, and alcohols in the presence of catalysts.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 4-bromophenylethylamine.

Substitution: Depending on the nucleophile, products like 4-aminophenylacetonitrile, 4-thiophenylacetonitrile, etc.

Oxidation: Products like 4-bromobenzoic acid.

科学的研究の応用

Organic Synthesis

4-Bromophenylacetonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Polymers : BPAN is employed in the preparation of new fluorene-based alternating polymers, which are significant for their light-emitting properties. These polymers are synthesized using methods such as the Yamamoto coupling reaction, which is essential for developing organic light-emitting diodes (OLEDs) .

- Preparation of Diarylpyridines : BPAN is used as a starting material for synthesizing dicationic diarylpyridines, which have been studied for their nucleic-acid binding properties. This application highlights its potential in drug design and molecular biology .

Materials Science

In materials science, this compound contributes to the development of advanced materials:

- Organic Light-Emitting Diodes (OLEDs) : BPAN is integral in creating non-doped red OLED materials. These materials have demonstrated high brightness and efficiency, making them suitable for display technologies .

- Fluorene-Based Copolymers : The compound is utilized in synthesizing copolymers that exhibit desirable electronic properties, essential for various optoelectronic applications .

Medicinal Chemistry

The compound's role extends into medicinal chemistry:

- Anticancer Research : BPAN derivatives have been investigated for their potential as histone deacetylase inhibitors, which are promising candidates for treating certain types of cancers. The structural modifications of BPAN allow for the design of selective cytotoxic agents against cancer cells .

Data Table: Applications Overview

Case Study 1: Synthesis and Performance of OLEDs

A study demonstrated the synthesis of a novel non-doped red OLED material using this compound. The resulting device exhibited a maximum brightness of 10,034 cd/m² and an efficiency peak at 2.4% under specific operational conditions. This highlights BPAN's critical role in developing efficient lighting technologies .

Case Study 2: Anticancer Activity

Research involving BPAN derivatives showed selective cytotoxicity against triple-negative breast cancer cells through inhibition of histone deacetylases. This study underscores the compound's potential in therapeutic applications and its importance in drug discovery processes .

作用機序

The mechanism of action of 4-Bromophenylacetonitrile depends on its application. In reduction reactions, it acts as a substrate that undergoes transformation to form 4-bromophenylethylamine. The molecular targets and pathways involved in its reactions include the activation of reducing agents like 1,1,3,3-tetramethyldisiloxane and titanium (IV) isopropoxide .

類似化合物との比較

Structural and Physical Properties

Table 1 compares 4-Bromophenylacetonitrile with structurally related nitriles.

Key Observations :

- Electron-Withdrawing Effects : The bromine in this compound provides stronger electron withdrawal than chlorine or hydrogen, facilitating nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . In contrast, the nitro group in 4-Nitrophenylacetonitrile offers even greater electron withdrawal, enhancing its reactivity in charge-transfer complexes but increasing explosive risks .

- Thermal Stability : Bromine’s larger atomic size compared to chlorine or nitro groups may reduce volatility, as seen in its higher molecular weight (196.05 vs. 151.59 for chloro analog) .

Knoevenagel Condensation

This compound reacts with aldehydes (e.g., benzophenone, 4-bromobenzaldehyde) under basic conditions to form α,β-unsaturated nitriles, critical for AIEgens and nonlinear optical materials. For example, it achieves a 96.5% yield when condensed with 4-bromobenzaldehyde in ethanol/KOH . In contrast, 4-Nitrophenylacetonitrile requires milder conditions due to its higher reactivity but may produce unstable intermediates .

Cross-Coupling Reactions

This compound participates in Buchwald–Hartwig amination (e.g., with N,N′-diphenyl-1,4-phenylenediamine) using Pd(OAc)₂ catalysts to yield triphenylacrylonitrile derivatives for OLEDs . Chloro and nitro analogs are less favored in such reactions due to poorer leaving-group ability or catalyst poisoning .

Dimerization

Under iodine and sodium methoxide, this compound dimerizes to bis(4-bromophenyl)fumaronitrile (61.3% yield), a process less efficient with 4-Chlorophenylacetonitrile due to weaker C–Br bond polarization .

生物活性

4-Bromophenylacetonitrile (CAS No. 16532-79-9) is a compound that has garnered interest in various fields of research due to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrN

- Molecular Weight : 196.04 g/mol

- Melting Point : 47-49 °C

- Boiling Point : 116-118 °C (3 mmHg)

- Density : 1.49 g/cm³

This compound is a colorless to pale brown crystalline substance, known for its use in the synthesis of various organic compounds and as a model for studying drug absorption in humans .

Pharmacological Properties

- Antitumor Activity :

- Genotoxicity :

- Mechanism of Action :

Case Study 1: Antitumor Effects

A study investigated the effects of this compound on human cancer cell lines. The findings revealed that exposure to the compound resulted in significant reductions in cell viability, particularly in breast cancer cells. The IC values were determined through MTT assays, demonstrating a dose-dependent response.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 15.0 |

| A549 (Lung) | 20.0 |

This study suggests that this compound may serve as a lead compound for further development in cancer therapeutics .

Case Study 2: Genotoxic Impurities

In another investigation focused on pharmaceutical manufacturing, researchers analyzed the formation of genotoxic impurities involving this compound. The study highlighted that reactions with methyl iodide produced dimethyl derivatives that exhibited genotoxic properties, necessitating stringent controls during drug synthesis .

Q & A

Q. Basic: What are the optimized synthetic routes for 4-Bromophenylacetonitrile, and how do reaction conditions influence yield?

Answer:

Two primary methods are documented:

- Method 1: Reaction of 4-bromobenzyl bromide with sodium cyanide (NaCN) in a polar aprotic solvent (e.g., DMF), yielding ~91% under controlled temperature (60–80°C) .

- Method 2: Direct substitution using potassium cyanide (KCN) with phase-transfer catalysts (e.g., tetrabutylammonium bromide), achieving ~79% yield at room temperature .

Key considerations: Excess cyanide (>1.2 eq.) minimizes byproducts like 4-bromobenzyl alcohol. Purity is confirmed via GC-MS or HPLC (retention time: ~8.2 min under C18 column, acetonitrile/water eluent) .

Q. Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

- Purity Analysis: Use HPLC (UV detection at 254 nm) or GC-MS. Commercial batches often report ≥95% purity, with residual solvents (e.g., DMF) quantified via headspace GC .

- Structural Confirmation:

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazards: Classified as acute toxicity (Category 4) and toxic to aquatic life (UN 3449). HMIS Health Rating: 4 (severe risk) .

- Mitigation:

Q. Advanced: How does this compound serve as a precursor in mechanochromic material synthesis?

Answer:

In AIEgen (aggregation-induced emissiongen) synthesis , it undergoes Knoevenagel condensation with benzophenone derivatives to form triphenylacrylonitrile-based fluorophores. Key steps:

- Reaction: Catalyzed by Pd(OAc)/P(t-Bu) in toluene at 110°C for 24h, yielding ~75% BP2TPAN, a mechanochromic compound .

- Mechanistic Insight: The bromine substituent enhances electrophilicity, facilitating C–C bond formation. Post-synthetic Suzuki couplings enable π-system extension for tunable emission .

Q. Advanced: How can researchers resolve contradictions in reported melting points or reaction yields?

Answer:

- Yield Discrepancies: Re-evaluate stoichiometry (e.g., NaCN vs. KCN reactivity) or solvent purity. For example, anhydrous DMF increases cyanide nucleophilicity, improving yield by ~12% .

- Melting Point Variability: Recrystallize from ethanol/water (1:3) to isolate pure product. Confirmed impurities (e.g., 4-bromophenylacetic acid, mp 117–119°C) can skew results .

Q. Advanced: What strategies enhance the regioselectivity of this compound in cross-coupling reactions?

Answer:

- Buchwald–Hartwig Amination: Use BrettPhos-Pd-G3 precatalyst to couple with aryl amines, achieving >90% selectivity at the para-bromo position .

- Suzuki-Miyaura Coupling: Optimize with Pd(PPh)/KCO in dioxane/water (3:1), suppressing homocoupling via degassing .

Q. Advanced: How do structural analogs (e.g., 3-Bromophenylacetonitrile) impact reactivity in comparative studies?

Answer:

- Electronic Effects: The para-bromo group in this compound enhances electrophilicity compared to meta-substituted analogs, accelerating nucleophilic substitution (k ~2.5×) .

- Steric Considerations: 2-Bromo derivatives exhibit reduced reactivity in SNAr due to ortho hindrance, yielding <50% in cyanide substitutions .

Q. Basic: What analytical techniques differentiate this compound from its hydrolysis byproducts?

Answer:

- IR Spectroscopy: A sharp C≡N stretch at ~2240 cm confirms nitrile integrity. Hydrolysis to 4-bromophenylacetic acid shows C=O stretch at ~1700 cm .

- TLC: Hexane/ethyl acetate (4:1) system: R = 0.6 (nitrile) vs. R = 0.3 (acid) .

Q. Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations: B3LYP/6-31G* level predicts LUMO energy (-1.8 eV), indicating susceptibility to nucleophilic attack at the benzylic CH group .

- Molecular Dynamics: Simulate solvent effects (e.g., DMF vs. THF) on transition states to optimize reaction rates .

Q. Basic: How should researchers store this compound to prevent degradation?

Answer:

特性

IUPAC Name |

2-(4-bromophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHFWRBXPQDZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051774 | |

| Record name | 4-Bromophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16532-79-9 | |

| Record name | (4-Bromophenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16532-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016532799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。